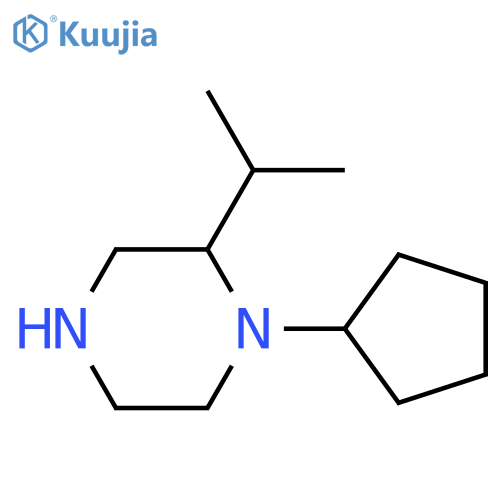Cas no 1267350-44-6 (1-Cyclopentyl-2-(propan-2-yl)piperazine)
1-シクロペンチル-2-(プロパン-2-イル)ピペラジンは、複雑な有機化合物であり、ピペラジン骨格にシクロペンチル基とイソプロピル基が結合した構造を有します。この化合物は、医薬品中間体や有機合成化学において重要な役割を果たす可能性があります。その立体構造の特異性から、特定の生物学的活性や受容体選択性を示すことが期待され、創薬研究において有用な素材となり得ます。また、比較的高い安定性と反応性のバランスが取れており、多様な化学修飾が可能です。

1267350-44-6 structure
商品名:1-Cyclopentyl-2-(propan-2-yl)piperazine
1-Cyclopentyl-2-(propan-2-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- EN300-719209
- 1-Cyclopentyl-2-isopropylpiperazine
- 1267350-44-6
- CS-0275683
- 1-cyclopentyl-2-(propan-2-yl)piperazine
- AKOS014268725
- Piperazine, 1-cyclopentyl-2-(1-methylethyl)-
- 1-Cyclopentyl-2-(propan-2-yl)piperazine
-
- インチ: 1S/C12H24N2/c1-10(2)12-9-13-7-8-14(12)11-5-3-4-6-11/h10-13H,3-9H2,1-2H3
- InChIKey: RSJXCQZSEKNJKP-UHFFFAOYSA-N
- ほほえんだ: N1(CCNCC1C(C)C)C1CCCC1
計算された属性
- せいみつぶんしりょう: 196.193948774g/mol
- どういたいしつりょう: 196.193948774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 15.3Ų
じっけんとくせい
- 密度みつど: 0.943±0.06 g/cm3(Predicted)
- ふってん: 258.2±8.0 °C(Predicted)
- 酸性度係数(pKa): 9.25±0.40(Predicted)
1-Cyclopentyl-2-(propan-2-yl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-719209-1.0g |
1-cyclopentyl-2-(propan-2-yl)piperazine |
1267350-44-6 | 1g |
$0.0 | 2023-06-06 |
1-Cyclopentyl-2-(propan-2-yl)piperazine 関連文献
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
1267350-44-6 (1-Cyclopentyl-2-(propan-2-yl)piperazine) 関連製品
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
